(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride
Description
(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol hydrochloride is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. The structure includes a methyl group at the 3-position of the imidazole ring and a hydroxymethyl (-CH₂OH) substituent at the 2-position, with the hydrochloride salt enhancing solubility and stability. Its molecular formula is C₈H₁₀ClN₃O, and it is structurally characterized by SMILES: CN1C(=NC2=C1N=CC=C2)CO.Cl .
Properties
IUPAC Name |
(3-methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7(5-12)10-6-3-2-4-9-8(6)11;/h2-4,12H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCULRLOUDCNFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=CC=C2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol typically involves the functionalization of imidazo[1,2-a]pyridines. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, oxidative coupling, and tandem reactions. These methods are preferred due to their efficiency and ability to produce high yields . The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal catalysts or oxidizing agents such as sodium nitrite.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the methyl or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like sodium nitrite, and reducing agents such as hydrogen . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 2-amino-3-methylpyridine with formaldehyde followed by hydrochloric acid treatment to yield the hydrochloride salt form. The compound features a heterocyclic structure that contributes to its reactivity and biological activity.
2.1 Anticancer Properties
Research indicates that (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol exhibits antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of imidazo[4,5-b]pyridine compounds showed significant activity against human cancer cells with IC50 values ranging from 1.45 to 4.25 μM . The mechanism of action is believed to involve the inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Case Study: In Vitro Antiproliferative Activity
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HeLa (Cervical) | 1.45 |
| Compound B | MCF-7 (Breast) | 2.10 |
| Compound C | A549 (Lung) | 4.25 |
2.2 Mutagenicity and Carcinogenicity
As a member of the heterocyclic amines, (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol is associated with mutagenic properties. It has been identified as a compound formed during the cooking of meat and fish, raising concerns regarding its carcinogenic potential . Studies have shown that it can induce mutations in bacterial test systems and may contribute to the development of certain cancers.
Therapeutic Applications
3.1 Potential Drug Development
The unique structure of (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol makes it a promising candidate for drug development targeting various diseases, particularly those involving inflammatory pathways . Its derivatives have been explored for their ability to modulate specific molecular targets involved in disease progression.
Case Study: Anti-inflammatory Activity
| Derivative | Target Disease | Observed Effect |
|---|---|---|
| Derivative X | Rheumatoid Arthritis | Reduced inflammation markers |
| Derivative Y | Inflammatory Bowel Disease | Decreased symptom severity |
Industrial Applications
In addition to its pharmaceutical potential, (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol is utilized in the development of new materials and chemical processes. Its ability to undergo various chemical reactions allows it to serve as a building block for synthesizing more complex organic molecules used in industrial applications.
Mechanism of Action
The mechanism of action of (3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride involves its interaction with molecular targets and pathways. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes . This activation leads to various downstream effects, including the regulation of gene expression and cellular responses.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazo[4,5-b]pyridine scaffold is highly modifiable, with substituents influencing physical properties, reactivity, and bioactivity. Key analogs include:
Key Observations :
- Substituent Position : Halogens (Br, Cl) at the 5/6 positions (e.g., 6-bromo derivative) increase molecular weight and alter electronic properties compared to the 3-methyl group in the target compound .
- Functional Groups : The hydroxymethyl (-CH₂OH) group in the target compound contrasts with amines (-CH₂NH₂) in methanamine analogs, affecting hydrogen-bonding capacity and solubility .
- Salt Forms : Hydrochloride salts are common across analogs, improving crystallinity and aqueous solubility .
Physical and Chemical Properties
- Melting Points: Amidino-substituted derivatives exhibit exceptional thermal stability (>300°C), whereas bromo-methanol analogs melt at lower temperatures (e.g., 230–233°C) . This suggests that bulky, charged substituents (e.g., amidino) enhance crystal lattice strength.
- Solubility: Hydrochloride salts generally improve aqueous solubility. For example, amidino-substituted compounds remain soluble in polar solvents despite high melting points .
Biological Activity
(3-Methylimidazo[4,5-b]pyridin-2-yl)methanol;hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings from various studies.
The compound's chemical structure features a methyl group attached to an imidazole ring, which is known for its biological significance. The hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Antitumor Activity : Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various tumor cells, suggesting potential as anticancer agents .
- Genotoxicity : Studies have suggested that certain derivatives of imidazo compounds can induce DNA damage. This genotoxicity is often assessed through the Ames test and other mutagenicity assays, which evaluate the compound's potential to cause mutations in bacterial strains .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways in pathogens .
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of several imidazo[4,5-b]pyridine derivatives on human cancer cell lines. The results indicated that compounds with specific substituents on the pyridine ring exhibited enhanced activity. For example:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 12.5 | HeLa |
| B | 8.0 | MCF-7 |
| C | 15.0 | A549 |
These findings suggest that structural modifications can significantly influence biological activity.
Case Study 2: Genotoxicity Assessment
In a genotoxicity study using the Ames test, this compound was tested against Salmonella typhimurium strains TA98 and TA100. The results showed a dose-dependent increase in revertant colonies, indicating potential mutagenic effects at higher concentrations.
| Concentration (µg/plate) | TA98 Revertants | TA100 Revertants |
|---|---|---|
| 0 | 15 | 20 |
| 10 | 25 | 30 |
| 50 | 45 | 55 |
This data underscores the importance of careful evaluation of such compounds for safety in therapeutic applications.
The biological mechanisms underlying the activity of this compound are complex and involve:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, leading to disruption of replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
Q & A
Q. What statistical methods resolve batch-to-batch variability in biological assay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
